molecular formula C12H24N4 B11731300 [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11731300
M. Wt: 224.35 g/mol
InChI Key: WUHSXHFSSXHIGA-UHFFFAOYSA-N
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Description

[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: is a compound with a complex structure that includes both an amine group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of diethylamine with a pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be necessary to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemistry: In chemistry, [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its amine group can form hydrogen bonds with proteins and nucleic acids, making it a useful tool for studying molecular interactions .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The pyrazole ring is a common motif in many pharmaceuticals, and modifications to this compound can lead to the development of new drugs .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine lies in its combination of the diethylaminoethyl group and the pyrazole ring. This combination provides a unique set of chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-ethylpyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C12H24N4/c1-4-15(5-2)8-7-13-9-12-10-14-16(6-3)11-12/h10-11,13H,4-9H2,1-3H3

InChI Key

WUHSXHFSSXHIGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCN(CC)CC

Origin of Product

United States

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